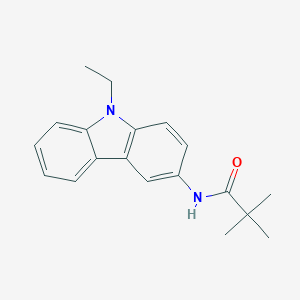
3-Pivaloylamino-9-ethyl-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pivaloylamino-9-ethyl-9H-carbazole, also known as PEHCB, is a carbazole derivative that has gained attention in scientific research due to its potential applications as a fluorescent probe and as a building block for organic electronics.
作用機序
3-Pivaloylamino-9-ethyl-9H-carbazole acts as a fluorescence probe by binding to metal ions and undergoing a change in its fluorescence properties. The mechanism of action for its use in organic electronics involves its ability to transport charge due to its extended pi-conjugation system.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-Pivaloylamino-9-ethyl-9H-carbazole. However, it has been shown to be non-toxic and biocompatible, making it a potential candidate for biomedical applications.
実験室実験の利点と制限
One advantage of using 3-Pivaloylamino-9-ethyl-9H-carbazole in lab experiments is its high thermal stability, which allows for easy handling and storage. However, one limitation is its low solubility in common organic solvents, which can make it difficult to work with in certain applications.
将来の方向性
There are several future directions for the use of 3-Pivaloylamino-9-ethyl-9H-carbazole in scientific research. One potential application is in the field of bioimaging, where it could be used as a fluorescent probe for imaging specific biomolecules in cells. Additionally, further research could be done to explore its potential as a building block for organic electronics and its use in biomedical applications such as drug delivery.
合成法
3-Pivaloylamino-9-ethyl-9H-carbazole can be synthesized through a multistep reaction starting with 9-ethylcarbazole. The first step involves the protection of the carbazole nitrogen with tert-butoxycarbonyl (Boc) group. The Boc-protected carbazole is then reacted with pivaloyl chloride to obtain the pivaloylamino derivative. Finally, the Boc group is removed to yield the desired product, 3-Pivaloylamino-9-ethyl-9H-carbazole.
科学的研究の応用
3-Pivaloylamino-9-ethyl-9H-carbazole has been used in scientific research as a fluorescent probe for detecting metal ions such as copper and mercury. It has also been used as a building block for organic electronics due to its high thermal stability and good charge transport properties.
特性
製品名 |
3-Pivaloylamino-9-ethyl-9H-carbazole |
|---|---|
分子式 |
C19H22N2O |
分子量 |
294.4 g/mol |
IUPAC名 |
N-(9-ethylcarbazol-3-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H22N2O/c1-5-21-16-9-7-6-8-14(16)15-12-13(10-11-17(15)21)20-18(22)19(2,3)4/h6-12H,5H2,1-4H3,(H,20,22) |
InChIキー |
NQCAWWLKVMBESF-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C(C)(C)C)C3=CC=CC=C31 |
正規SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C(C)(C)C)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)
![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)
![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)






![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)
